molecular formula C9H7N3O3 B1268961 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 25283-98-1

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1268961
CAS RN: 25283-98-1
M. Wt: 205.17 g/mol
InChI Key: ZGPVCGAEIHFMLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives often starts from 3-nitrobenzoic acid, leading to various substituted derivatives through multiple steps, including esterification, hydrazide formation, and cyclization to form the oxadiazole ring. For instance, S-substituted derivatives were synthesized from 3-nitrobenzoic acid, showcasing a methodological approach to modifying the oxadiazole scaffold for potential biological applications (Aziz‐ur‐Rehman et al., 2013).

Molecular Structure Analysis

Molecular and crystal structures of oxadiazole derivatives provide insights into their conformational and electronic properties, critical for understanding their reactivity and potential applications. The detailed structural analysis, including single-crystal X-ray diffraction, reveals the geometry and electronic distribution, which are pivotal for the compound's physical and chemical properties. For example, the crystallographic study of a related oxadiazole compound highlighted its stabilized structure through various intermolecular interactions, demonstrating the significance of structural analysis in understanding compound behavior (Hasan Karabıyık et al., 2005).

Chemical Reactions and Properties

Oxadiazoles undergo a range of chemical reactions, including nitration, reduction, and cycloaddition, which alter their chemical properties significantly. For instance, selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to the corresponding amines showcases the chemical versatility of these compounds, which can be tailored for specific applications, including polymerization (M. Tarasenko et al., 2017).

Physical Properties Analysis

The physical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, from materials science to pharmaceuticals. Studies on mesogenic properties of oxadiazole derivatives reveal how structural modifications impact liquid crystalline behavior, offering insights into the design of materials with specific physical characteristics (F. Fouad et al., 2018).

Chemical Properties Analysis

The chemical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are fundamental for its application in synthesis and industry. The compound's ability to undergo transformations, such as cycloadditions and substitutions, underscores its utility in creating more complex molecules and materials (H. Suga et al., 1998).

Scientific Research Applications

Corrosion Inhibition

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been explored as corrosion inhibitors. A study by Kalia et al. (2020) discussed oxadiazole derivatives for controlling mild steel dissolution in hydrochloric acid solutions. These derivatives showed high inhibition efficiency, supported by experimental and computational simulation methods including electron microscopy and molecular dynamics (Kalia et al., 2020).

Antimicrobial Activity

A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. These findings were reported by Aziz‐ur‐Rehman et al. (2013), who synthesized these derivatives and evaluated their antibacterial potential (Aziz‐ur‐Rehman et al., 2013).

Anticancer Potential

In a study by Mutchu et al. (2018), 2-(5-methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles demonstrated significant cytotoxic properties, suggesting their potential as anticancer agents. These compounds were evaluated for their antibacterial activities as well (Mutchu et al., 2018).

Luminescence Properties

The study of absorption and luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles, including their chelate complexes with zinc(II) and copper(II), was conducted by Mikhailov et al. (2016). They found that these compounds exhibited luminescence, suggesting applications in materials science (Mikhailov et al., 2016).

Energetic Material Development

In the field of energetic materials, Xu et al. (2018) synthesized derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide. These compounds were evaluated for their energetic properties, including detonation velocities and pressures, demonstrating potential as melt-cast explosives (Xu et al., 2018).

Cholinesterase Reactivation

Bedford et al. (1986) explored 1,2,4-oxadiazoles as reactivators of organophosphonate-inhibited acetylcholinesterase, a key enzyme in nerve function. These compounds showed significant reactivation potential, which is crucial in the context of anti-nerve-agent development (Bedford et al., 1986).

properties

IUPAC Name

5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVCGAEIHFMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

CAS RN

25283-98-1
Record name 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25283-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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